molecular formula C10H17NO3 B13318020 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13318020
M. Wt: 199.25 g/mol
InChI Key: CNKZGDXWGNIMPG-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS 1554190-07-6) is a diol derivative featuring a central 2-methylpropane-1,3-diol backbone substituted with a (5-methylfuran-2-yl)methylamino group. Its molecular formula is C₁₀H₁₇NO₃, and it is commercially available for pharmaceutical and chemical research .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H17NO3/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3

InChI Key

CNKZGDXWGNIMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylfuran-2-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular metabolic pathway or its interaction with a specific enzyme.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in the substituent attached to the amino group of the propane-1,3-diol backbone. Key comparisons include:

Compound Substituent CAS Number Key Features
2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (5-Methylfuran-2-yl)methylamino 1554190-07-6 Aromatic furan ring; potential π-π interactions and antimicrobial activity
2-(Dimethylamino)propane-1,3-diol Dimethylamino 78531-45-0 Aliphatic amino group; simpler synthesis; intermediate for surfactants
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol Methylamino N/A (CID 15348371) Smaller substituent; higher water solubility; limited steric hindrance
2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) Hydroxymethyl 77-86-1 Common buffer agent; lacks aromaticity; high biocompatibility

Physicochemical Properties

  • Solubility: The furan-containing compound likely exhibits reduced water solubility compared to TRIS or methylamino analogs due to its hydrophobic aromatic group. Propan-1,3-diol derivatives with polar substituents (e.g., hydroxyl or methylamino groups) generally have higher aqueous solubility .
  • Thermal Stability : Substituents influence hydrogen-bonding capacity. Short-chain diols like TRIS stabilize collagen via hydrogen bonding, while longer or aromatic chains (e.g., furan) may disrupt this interaction, reducing thermal stability .

Research Findings and Data

Comparative Performance in Collagen Stabilization

Diol Derivative Effect on Collagen Tm Key Reason
TRIS Increased Tm Hydrogen bonding with Hyp residues
Propan-1,3-diol Increased Tm Short-chain diols mimic Gly residues
Target Compound (Furan derivative) Likely decreased Tm Aromatic group disrupts hydrogen-bond network

Biological Activity

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS No. 1554190-07-6) is a compound with potential biological activities that merit investigation. This article focuses on its biological activity, including its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₇N₁O₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1554190-07-6

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds such as furan and its derivatives have shown significant biological effects, including hepatotoxicity and potential carcinogenic properties.

Toxicological Studies

Research indicates that furan and its derivatives can lead to severe liver damage in rodent models. For instance, furan exposure has been linked to cholangiofibrosis and hepatocellular adenomas in rats and mice, suggesting that compounds with structural similarities may also exhibit toxic effects .

Table 1: Toxicity Summary of Furan Derivatives

CompoundObserved EffectModel OrganismReference
FuranHepatotoxicityRats
2-MethylfuranLiver damageMice
3-MethylfuranNephrotoxicityRats

Case Studies and Research Findings

  • Antimicrobial Activity : Some studies have indicated that compounds similar to 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol exhibit antimicrobial properties. For example, derivatives of furan were tested against various bacterial strains, showing promising results in inhibiting growth .
  • Inhibition of Enzymatic Activity : Research has shown that certain furan derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
  • Potential for Drug Development : The structural characteristics of this compound suggest it could be a candidate for drug development targeting specific diseases; however, further studies are necessary to elucidate its mechanisms of action and efficacy.

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